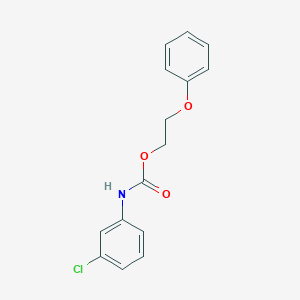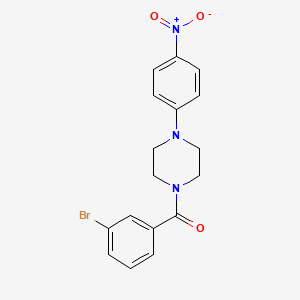
1,4-dioxane-2,3-diyl bis(2-nitrobenzoate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-dioxane-2,3-diyl bis(2-nitrobenzoate) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is commonly referred to as DNB, and it has been extensively studied for its use in various fields, including biomedical research and material science. In
作用机制
The mechanism of action of DNB is not fully understood, but it is believed to involve the inhibition of enzymes involved in the production of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cells and tissues, leading to various diseases and conditions. By inhibiting the production of ROS, DNB may have potential therapeutic benefits for the treatment of various diseases, including cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
DNB has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that DNB can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also shown that DNB can reduce tumor growth in mice. Additionally, DNB has been shown to have anti-inflammatory properties, which may have potential therapeutic benefits for the treatment of various inflammatory disorders.
实验室实验的优点和局限性
One of the main advantages of using DNB in lab experiments is its high purity, which ensures accurate and reproducible results. Additionally, DNB is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using DNB is its potential toxicity. While DNB has been shown to be relatively safe in vitro and in vivo, further studies are needed to fully understand its toxicity profile.
未来方向
There are several future directions for the use of DNB in scientific research. One potential application is in the development of new materials and polymers with unique properties. Additionally, DNB may have potential therapeutic benefits for the treatment of various diseases, including cancer and neurodegenerative disorders. Further studies are needed to fully understand the mechanism of action of DNB and its potential applications in scientific research.
合成方法
The synthesis of DNB involves the reaction of 2-nitrobenzoic acid with ethylene glycol in the presence of a catalyst. This reaction leads to the formation of a white crystalline product that is then purified using recrystallization techniques. The purity of the final product is crucial for its use in scientific research, and therefore, various purification methods have been developed to ensure the highest level of purity.
科学研究应用
DNB has been extensively studied for its use in various scientific research applications. One of the most significant applications of DNB is in the field of material science. DNB has been used as a building block for the synthesis of various polymers and materials, including dendrimers and hydrogels. These materials have unique properties, such as high water solubility and biocompatibility, making them ideal for use in biomedical applications.
属性
IUPAC Name |
[3-(2-nitrobenzoyl)oxy-1,4-dioxan-2-yl] 2-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O10/c21-15(11-5-1-3-7-13(11)19(23)24)29-17-18(28-10-9-27-17)30-16(22)12-6-2-4-8-14(12)20(25)26/h1-8,17-18H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFUZJJKDBHOCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C(O1)OC(=O)C2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Nitrobenzoyl)oxy-1,4-dioxan-2-yl] 2-nitrobenzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{4-[(1-benzyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B5091556.png)
![5-({[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5091571.png)
![(3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5091575.png)

![3-chloro-N-(4-hydroxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5091590.png)
![N,N'-1,2-ethanediylbis[N-(2-methylphenyl)acetamide]](/img/structure/B5091596.png)
![2-chloro-N-({[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5091604.png)
![1-{[2-(2,4-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-fluorophenoxy)piperidine](/img/structure/B5091608.png)

![2-chloro-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5091636.png)

![2-({[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5091658.png)